(5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane is a chemical compound that belongs to the class of organic compounds known as phenyl derivatives. This compound is characterized by the presence of a chloro group and a hydroxyimino functional group, which contribute to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
The synthesis of (5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane typically involves several key steps:
The synthesis may proceed through a multi-step process involving:
(5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane can undergo various chemical reactions, including:
The specific conditions for these reactions may vary:
The mechanism by which (5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane exerts its effects can involve:
Research into the specific mechanisms is ongoing, with studies focusing on its role in various biological systems.
(5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane has potential applications in:
(5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane (CAS: 400751-52-2, C₁₀H₈ClNO₂) represents a structurally sophisticated organic compound integrating three chemically significant domains: a chloro-substituted aromatic system, a propargyl ether moiety, and a hydroxyimino (oxime) functional group. This molecular architecture positions it as a compelling subject for interdisciplinary research spanning synthetic organic chemistry, medicinal chemistry, and materials science. The electron-withdrawing chlorine atom (ortho to the propargyloxy linkage) and the planar, conjugated oxime group create distinctive electronic properties, while the terminal alkyne offers exceptional synthetic versatility for further derivatization through click chemistry or metal-catalyzed coupling reactions . Unlike simpler oxime derivatives extensively documented in the literature, this molecule's unique combination of substituents remains underexplored despite its significant theoretical and practical potential. Historically, such hybrid structures emerged from efforts to combine the biological activity profiles of halogenated aromatics (known for antimicrobial properties) and oximes (recognized for enzyme inhibition capabilities), though systematic studies on this specific compound remain sparse [7].
The synthesis of (5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane builds upon two well-established chemical methodologies: palladium-catalyzed cross-couplings for propargyl ether formation and oximation techniques for hydroxyimino group introduction. The Sonogashira coupling—developed in the 1970s—provides the foundational strategy for constructing its aryl propargyl ether scaffold. Modern adaptations employ 5-chloro-2-iodophenol and propargyl bromide under Pd(PPh₃)₄/CuI catalysis in dimethylformamide (DMF) at 70°C, achieving yields exceeding 88% . This methodology leverages palladium's oxidative addition into the aryl halide bond, copper-mediated terminal alkyne deprotonation, and subsequent reductive elimination to form the critical C–O linkage. Catalyst optimization studies reveal that PdCl₂(dppf)/P(t-Bu)₃ in toluene at 90°C marginally enhances yield (92%) despite requiring harsher conditions, while Pd(OAc)₂/XPhos in THF offers a lower-yielding (78%) but more environmentally benign alternative .
Table 1: Palladium-Catalyzed Sonogashira Coupling Optimization for Aryl Propargyl Ether Synthesis
Catalyst System | Temperature (°C) | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Pd(PPh₃)₄/CuI | 70 | DMF | 88 | [1] |
PdCl₂(dppf)/P(t-Bu)₃ | 90 | Toluene | 92 | [2] |
Pd(OAc)₂/XPhos | 80 | THF | 78 | [3] |
Following ether formation, oximation introduces the hydroxyimino group. The most efficient protocol reacts 5-chloro-2-prop-2-ynyloxyacetophenone with hydroxylamine hydrochloride in aqueous ethanol under ambient conditions, yielding the target oxime in >90% purity after crystallization from ethanol/water (3:1 v/v) [4]. This method circumvents acidic additives that could hydrolyze the propargyl ether, preserving molecular integrity. Characterization data confirm successful oximation: melting point (142–144°C), distinctive IR N–O stretch (950 cm⁻¹), and C=N absorption (1630 cm⁻¹) [5]. Solid-phase alternatives using Kaiser’s nitrobenzophenone oxime resin exist but require anhydrous acidic cleavage conditions, complicating purification and reducing practicality [5].
Pharmacologically, the compound's design follows a bioisosteric rationale—the hydroxyimino group mimics carbonyl functionalities in enzyme substrates while the propargyl group enhances membrane permeability. Although direct biological data remain limited, structurally analogous chloroaryl oximes exhibit documented antimicrobial and antiparasitic activities. For instance, Schiff base derivatives like N-(5-Chloro-2-hydroxyphenyl)-3-methoxy-salicylaldimine demonstrate significant antimicrobial effects when complexed with transition metals [7]. Similarly, phosphonium salts containing the 5-chloro-2-hydroxyphenyl moiety show potent activity against Gram-positive bacteria and fungi [8]. Most compellingly, molecular docking studies on N-(5-Chloro-2-hydroxyphenyl)-2-(2-methyl-2-propanyl)-1,3-dioxo-5-isoindolinecarboxamide reveal high-affinity binding to falcipain-2—a cysteine protease critical for Plasmodium falciparum survival—suggesting potential antimalarial mechanisms transferable to the oxime derivative [6].
Despite established synthetic routes, significant knowledge gaps impede the compound’s theoretical understanding and practical utilization. First, experimental biological data are conspicuously absent. While computational models predict bioactivity based on structural analogs, empirical validation against bacterial, fungal, or parasitic models is lacking. This contrasts with structurally related compounds such as 5-chlorooxime (known antibacterial properties) and propynylphenol (established antifungal activity) . The propargyl-oxime hybrid could theoretically enhance these activities or introduce novel mechanisms, but without in vitro studies, these hypotheses remain speculative.
Second, computational modeling of its receptor interactions or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties remains unaddressed. Modern in silico approaches could predict binding affinities to therapeutic targets like falcipain-2 (validated for antimalarial activity) or bacterial topoisomerases [6]. Comparative docking studies with artesunate or chloroquine would elucidate potential antiparasitic efficacy, while similarity ensemble approaches might identify novel targets. Additionally, predictive ADMET modeling is essential given the propargyl group’s metabolic vulnerability to cytochrome P450-mediated oxidation—a liability requiring structural mitigation .
Third, stability and reactivity profiles under physiological conditions are uncharacterized. The oxime group’s pH-dependent tautomerism (syn-anti isomerization) could influence binding kinetics, while the terminal alkyne’s susceptibility to glutathione conjugation might predispose the compound to metabolic inactivation. Furthermore, the electron-rich aromatic system risks oxidative degradation, potentially limiting shelf life and bioavailability. Systematic studies evaluating pH stability, plasma half-life, and metabolic pathways are imperative .
Finally, crystallographic and spectroscopic analyses are underutilized. Although the structurally similar bis[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methane exhibits a V-shaped geometry with significant intermolecular interactions [3], the target compound’s crystal packing, hydrogen-bonding networks, and conformational preferences remain unresolved. Such data would inform co-crystallization studies with biological targets and guide solubility optimization.
The integration of propargyl ether, chloroaryl, and hydroxyimino functionalities creates fertile ground for interdisciplinary research spanning three domains:
Synthetic Chemistry & Catalysis: The terminal alkyne enables diverse metal-catalyzed transformations. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could generate 1,2,3-triazole-linked bioconjugates for targeted drug delivery, while palladium-mediated Sonogashira or Suzuki couplings might extend π-conjugation for materials applications. Additionally, the oxime group serves as a ligand for transition metals; complexation with Cu(II), Ni(II), or Co(II) ions could yield catalysts mimicking peroxidase or superoxide dismutase activities. Solid-phase synthesis approaches using Wang resin-functionalized glyoxylic oxime ethers facilitate rapid diversification via radical additions with propargyl ethers under triethylborane initiation [6]. Stereocontrol—potentially enhanced by Et₂Zn at –78°C—remains unexplored but critical for chiral derivative synthesis.
Medicinal Chemistry & Chemical Biology: The compound serves as a versatile pharmacophore for rational drug design. Structural analogies suggest three therapeutic hypotheses:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8